molecular formula C15H12N4O2 B5066738 N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No.: B5066738
M. Wt: 280.28 g/mol
InChI Key: HQDIIUZEMLBIMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has several scientific research applications:

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and suspected of causing genetic defects . It is also classified as a potential carcinogen .

Future Directions

The preliminary bioassay showed that most compounds had good larvicidal activities against mosquito larvae at 10 mg/L, especially compound 7a, with a larvicidal activity as high as 100%, and even at 1 mg/L was still 40%; at 50 mg/L, all the target compounds showed good fungicidal activities against the eight tested fungi . Therefore, this type of compound can be further studied .

Preparation Methods

The synthesis of N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves several key steps:

Industrial production methods typically involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the efficiency of each step.

Chemical Reactions Analysis

N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by forming hydrogen bonds with the active sites of the target enzymes . This interaction disrupts the normal function of the enzymes, leading to the observed biological effects. Molecular docking studies have shown that the compound has excellent binding affinity to amino acids around the active pockets of target enzymes .

Comparison with Similar Compounds

N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c20-15(11-6-2-1-3-7-11)17-10-13-18-14(19-21-13)12-8-4-5-9-16-12/h1-9H,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDIIUZEMLBIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Reactant of Route 2
Reactant of Route 2
N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Reactant of Route 3
Reactant of Route 3
N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Reactant of Route 4
Reactant of Route 4
N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Reactant of Route 6
Reactant of Route 6
N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.